2,2'-Bis(4-(carbazol-9-yl)phenyl)-biphenyl
Description
Significance of Carbazole-Based Compounds in Contemporary Organic Optoelectronics
Carbazole (B46965) and its derivatives are a critically important class of materials in the field of organic optoelectronics. Their widespread use stems from a combination of desirable properties, including robust thermal and chemical stability, which contributes to the operational longevity of devices. rsc.org Furthermore, carbazole moieties are well-known for their excellent hole-transporting capabilities, a crucial function in facilitating efficient charge injection and transport within OLEDs. mdpi.com
The electronic properties of carbazole-based compounds can be readily tuned through chemical modification at various positions on the carbazole ring system. mdpi.com This versatility allows for the strategic design of molecules with specific energy levels (HOMO/LUMO), triplet energies, and charge carrier mobilities, making them suitable for a range of applications, from emissive materials to host and charge-transporting layers in OLEDs. rsc.org
Structural Design Principles and Rationale of 2,2'-Bis(4-(carbazol-9-yl)phenyl)-biphenyl (BCBP)
The presence of the bridged biphenyl (B1667301) structure in BCBP is believed to enhance the electronic conjugation within the molecule. chemdad.com This extended conjugation can lead to a raised Highest Occupied Molecular Orbital (HOMO) energy level. A higher HOMO level can facilitate more efficient hole injection from the adjacent hole-transporting layer into the emissive layer of an OLED, potentially leading to lower turn-on voltages for the device. chemdad.com
The carbazolyl pendant moieties are electron-rich, contributing to the hole-transporting nature of the molecule. The linkage of these bulky carbazole groups also imparts a degree of steric hindrance, which can disrupt intermolecular packing in the solid state. This can be advantageous in preventing crystallization and promoting the formation of stable amorphous films, a desirable characteristic for the fabrication of uniform and long-lasting OLEDs.
Below is a table summarizing the basic properties of BCBP:
| Property | Value |
| Chemical Formula | C48H32N2 |
| Molecular Weight | 636.78 g/mol |
| CAS Number | 858131-70-1 |
| Appearance | White powder/crystals |
| Melting Point | 277 °C |
| Maximum Absorption (λmax) | 325 nm (in DCM) |
Note: Data sourced from chemical supplier information. chemdad.com
Overview of BCBP's Prominent Roles in Organic Light-Emitting Diodes (OLEDs)
While specific research detailing the performance of BCBP in OLED devices is not extensively available in the public domain, its molecular structure strongly suggests its potential utility as a host material in the emissive layer of phosphorescent OLEDs (PhOLEDs).
In a PhOLED, a phosphorescent emitter (guest) is dispersed within a host material. The host material plays a crucial role in facilitating charge transport and transferring energy to the guest emitter. For efficient energy transfer and to prevent back-energy transfer, the host material must possess a triplet energy level that is higher than that of the guest emitter.
The carbazole-biphenyl architecture is a common motif in the design of high-triplet-energy host materials. For instance, the closely related compound 4,4'-bis(carbazol-9-yl)biphenyl (CBP) is a widely studied and utilized host material in PhOLEDs. The structural features of BCBP, with its extended conjugation and carbazole units, suggest that it too could possess a sufficiently high triplet energy to serve as an effective host for various phosphorescent emitters, particularly for blue and green PhOLEDs. Its anticipated good hole-transporting properties would also contribute to a balanced charge carrier distribution within the emissive layer, a key factor for achieving high device efficiency.
Further experimental investigation into the photophysical and electronic properties of BCBP, along with its performance in fabricated OLED devices, is necessary to fully elucidate its potential and optimize its application in the field of organic electronics.
Structure
3D Structure
Properties
CAS No. |
858131-70-1 |
|---|---|
Molecular Formula |
C48H32N2 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
9-[4-[2-[2-(4-carbazol-9-ylphenyl)phenyl]phenyl]phenyl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-15-39(37(13-1)33-25-29-35(30-26-33)49-45-21-9-5-17-41(45)42-18-6-10-22-46(42)49)40-16-4-2-14-38(40)34-27-31-36(32-28-34)50-47-23-11-7-19-43(47)44-20-8-12-24-48(44)50/h1-32H |
InChI Key |
UXJDSNKBYFJNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,2 Bis 4 Carbazol 9 Yl Phenyl Biphenyl
Established Synthetic Pathways for 2,2'-Bis(4-(carbazol-9-yl)phenyl)-biphenyl
The construction of the C-N bonds between the carbazole (B46965) units and the phenyl rings is the key step in synthesizing the BCBP core structure. This is primarily achieved through robust cross-coupling reactions that are foundational to modern organic chemistry.
Cross-Coupling Reaction Strategies (e.g., Suzuki-Miyaura, Ullmann)
Ullmann Condensation: The Ullmann reaction is a classical and widely used method for forming carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds using a copper catalyst. organic-chemistry.org In the context of synthesizing carbazole derivatives, the Ullmann-type C-N coupling is particularly effective. The synthesis of BCBP via this route would theoretically involve the reaction of carbazole with a suitable dihalogenated precursor, such as 2,2'-bis(4-iodophenyl)-biphenyl.
This reaction is typically carried out at elevated temperatures in a high-boiling polar solvent, with a stoichiometric or catalytic amount of copper or a copper salt (e.g., CuI, CuCl, Cu2O). organic-chemistry.orgnih.govresearchgate.net A base, such as potassium carbonate or cesium carbonate, is required to facilitate the coupling. researchgate.net While effective, traditional Ullmann conditions can be harsh; however, modern protocols have been developed that use ligands to promote the reaction under milder conditions, improving yields and functional group tolerance. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. nih.govnih.gov This reaction is renowned for its mild conditions, high yields, and exceptional tolerance of various functional groups. nih.gov
A plausible Suzuki pathway for BCBP could involve two main approaches:
Coupling of a 9-(4-boronic acid-phenyl)carbazole derivative with a 2,2'-dihalo-biphenyl core.
A more common approach for related structures involves the coupling of carbazole with a suitable aryl halide, such as 2,2'-bis(4-bromophenyl)biphenyl, in the presence of a palladium catalyst and a base. nih.govmdpi.com
The selection of the palladium catalyst and ligands is critical for the reaction's success, with systems like Pd(PPh3)4 or combinations of a palladium source (e.g., Pd(OAc)2) and phosphine (B1218219) ligands (e.g., XPhos, SPhos) being commonly employed. nih.gov
Table 1: Comparison of Typical Cross-Coupling Strategies for C-N Bond Formation
| Feature | Ullmann Condensation | Suzuki-Miyaura Coupling |
| Catalyst | Copper (Cu, CuI, Cu2O) | Palladium (Pd(OAc)2, Pd(PPh3)4) |
| Coupling Partners | Aryl Halide + Amine/Alcohol | Organoboron + Organohalide |
| Typical Solvents | High-boiling (e.g., DMF, NMP) | Ethers (Dioxane, THF), Toluene |
| Base | Strong inorganic (K2CO3, Cs2CO3) | Varies (K3PO4, K2CO3, NaHCO3) |
| Temperature | Often high (>150 °C) | Mild to moderate (RT to 110 °C) |
| Advantages | Cost-effective catalyst | Mild conditions, high functional group tolerance, high yields |
| Disadvantages | Harsh conditions, substrate limitations | More expensive catalyst, requires boronic acid precursor |
Single-Step Synthesis Approaches for High-Yield Production
For industrial-scale production, single-step or "one-pot" syntheses are highly desirable as they reduce waste, time, and cost. The Ullmann condensation, despite its often-lengthy reaction times, can be considered a single-step process as it directly couples the carbazole and biphenyl (B1667301) moieties. Recent advancements have focused on improving the efficiency of this reaction. For instance, solvent-free Ullmann reactions conducted using high-speed ball milling have been shown to produce biaryl compounds in quantitative yield without the need for additional solvents or complex purification steps. semidea.pl Such mechanochemical approaches represent a promising avenue for the high-yield, sustainable production of complex molecules like BCBP.
Tailored Structural Modifications and Functionalization Strategies
The properties of BCBP can be precisely tuned through chemical derivatization. Modifications can be targeted at the carbazole units, the central biphenyl core, or through the addition of external side chains to control the molecule's electronic behavior and solid-state organization.
Introduction of Substituents on Carbazole Moieties for Electronic Property Modulation (e.g., Methyl, Trifluoromethyl Groups)
Attaching electron-donating or electron-withdrawing groups to the carbazole units is a powerful method for modulating the electronic properties of the molecule. This strategy has been effectively demonstrated in the closely related isomer, 4,4′-bis(carbazol-9-yl)biphenyl (CBP). researchgate.net
Methyl Groups (CH₃): Introducing sterically demanding methyl groups at the 1 and 8 positions of the carbazole rings can physically lock the rotational angle between the carbazole and biphenyl units. This increased rigidity can lead to a higher triplet state energy, a crucial property for host materials in blue organic light-emitting diodes (OLEDs). researchgate.net
Trifluoromethyl Groups (CF₃): The strongly electron-withdrawing nature of trifluoromethyl groups can significantly alter the molecule's electronic character. When added to the carbazole backbone (e.g., at the 3 and 6 positions), CF₃ groups can also increase the triplet energy and enhance the glass transition temperature, improving the material's thermal stability. researchgate.net
Table 2: Effect of Substituents on Properties of Analogous Carbazole-Biphenyl Compounds
| Compound Modification | Substituent | Position on Carbazole | Effect on Triplet Energy (ET) | Effect on Glass Transition Temp. (Tg) |
| CBP Derivative | 4x Methyl (CH₃) | 1,8-positions | Increased | Increased to 129°C |
| CBP Derivative | 4x Trifluoromethyl (CF₃) | 3,6-positions | Increased | Increased to 205°C |
Data based on derivatives of the 4,4'-biphenyl isomer (CBP) as representative examples. researchgate.net
Incorporation of Flexible Side Chains for Molecular Organization Control (e.g., Siloxane Functionalization)
While rigidity can be beneficial, controlling the bulk organization of molecules and preventing crystallization is crucial for creating amorphous films used in many electronic devices. A powerful strategy to achieve this is the attachment of flexible side chains. mdpi.com
Functionalizing the carbazole units with short, flexible siloxane chains has been shown to be highly effective in suppressing the natural tendency of carbazole-biphenyl compounds to crystallize. researchgate.netmdpi.com The introduction of heptamethyltrisiloxane chains can transform a high-melting-point crystalline material into a room-temperature liquid or a stable amorphous glass. mdpi.com This is achieved by disrupting the intermolecular packing (π-π stacking) of the conjugated cores, thereby controlling the material's morphology and improving its processability for applications in fluidic optoelectronics. mdpi.comorgsyn.org
Synthesis and Comparative Analysis of Positional Isomers and Analogues (e.g., 4,4'-Bis(9-carbazolyl)biphenyl (CBP), 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP))
The synthesis of positional isomers of bis(carbazolyl)biphenyl compounds, such as the well-known 4,4'-bis(9-carbazolyl)biphenyl (CBP) and its meta-isomer 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP), is crucial for understanding structure-property relationships in materials for organic electronics. The strategic placement of the carbazole units on the biphenyl core significantly influences the electronic properties, thermal stability, and ultimate performance of these materials in devices like Organic Light-Emitting Diodes (OLEDs).
Common synthetic routes to these compounds involve metal-catalyzed cross-coupling reactions. The Ullmann condensation is a traditional and frequently employed method. For instance, the synthesis of CBP can be achieved by reacting 4,4'-diiodobiphenyl (B1208875) with carbazole in the presence of a copper catalyst and a base like potassium carbonate. chemicalbook.comchemicalbook.com A general procedure involves heating the reactants in a high-boiling point solvent such as 1,3-diisopropylbenzene. chemicalbook.comchemicalbook.com Another approach is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine ligand with a base like potassium tert-butoxide to couple a dihalobiphenyl with carbazole. chemicalbook.com These methods can be adapted to produce various isomers by simply changing the starting dihalobiphenyl (e.g., 4,4'-dihalobiphenyl for CBP or 3,3'-dihalobiphenyl for mCBP).
The positional isomerism between CBP and mCBP leads to distinct differences in their molecular conformation and electronic properties. In CBP, the carbazole moieties are linked at the para-positions of the biphenyl core, allowing for a greater degree of π-conjugation along the molecular axis. mdpi.com In contrast, the meta-linkage in mCBP disrupts this conjugation across the central biphenyl unit. chemdad.com This disruption is sterically induced, forcing a more twisted conformation between the carbazole and biphenyl planes.
This structural difference has profound effects on their photophysical properties. The key distinction lies in their triplet energies (ET). Due to the limited conjugation, mCBP exhibits a significantly higher triplet energy compared to CBP. chemdad.com The meta-linkage effectively prevents the formation of lower-energy excimers, which can be a quenching pathway in host materials. chemdad.com Consequently, mCBP is often a more suitable host material for high-energy blue phosphorescent emitters in OLEDs. The properties of these two isomers are summarized in the table below.
| Property | 4,4'-Bis(9-carbazolyl)biphenyl (CBP) | 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) |
|---|---|---|
| Molecular Formula | C36H24N2 chemicalbook.com | C36H24N2 chemdad.com |
| Molecular Weight | 484.59 g/mol chemicalbook.com | 484.59 g/mol chemdad.com |
| Linkage Position | para, para' | meta, meta' chemdad.com |
| Melting Point | 281-285 °C chemicalbook.com | 270 °C chemdad.com |
| Triplet Energy (ET) | ~2.6 eV | ~2.8 - 2.9 eV chemdad.com |
| Key Feature | Good hole transport, widely used host material. chemicalbook.commdpi.com | Higher triplet energy due to limited conjugation, suitable for blue PhOLEDs. chemdad.com |
Hybrid Structures Integrating Diverse π-Conjugated Moieties (e.g., Thiophene (B33073), Pyrene (B120774) Derivatives)
To further tailor the optoelectronic properties of carbazole-biphenyl compounds, hybrid structures are synthesized by integrating additional π-conjugated moieties. This molecular design strategy aims to enhance charge carrier mobility, tune emission colors, and improve device efficiency by combining the desirable characteristics of different functional units. Thiophene and pyrene are common examples of moieties integrated into the carbazole-biphenyl framework.
The introduction of thiophene units can extend the π-conjugation of the molecule, which influences orbital energy levels and charge transport properties. ub.edu For example, dicarbazolyl derivatives bridged by a central thiophene ring have been synthesized as potential blue-emitting and hole-transporting materials. nih.govresearchgate.net The synthesis of such hybrid molecules often employs palladium-catalyzed cross-coupling reactions. A common method involves the reaction of a dibromothiophene with a carbazole derivative using a catalyst system like palladium(II) acetate (B1210297) and a phosphine ligand such as P(t-Bu)3. researchgate.net The resulting carbazole-thiophene-carbazole structures exhibit distinct photophysical properties dictated by the interaction between the electron-rich carbazole and thiophene units. nih.gov
Pyrene, a large polycyclic aromatic hydrocarbon known for its high photoluminescence quantum yield, is another moiety used to create hybrid structures. Pyrene can be incorporated to serve as a fluorescent core or to enhance the thermal and morphological stability of the material. arizona.edunih.gov For instance, pyrene has been functionalized at its 2,7-positions with carbazole groups to create materials for deep-blue electroluminescence. arizona.edu The synthesis of these compounds can be compared to their biphenyl-bridged analogues, allowing for a systematic study of how the central aromatic core (biphenyl vs. pyrene) affects the excited state properties. arizona.edu The integration of pyridine-appended pyrene derivatives as hole-transporting materials has also been explored, demonstrating stable performance in OLEDs. acs.org The synthesis of these complex molecules often relies on powerful cross-coupling methods like the Stille coupling, where an organotin reagent is coupled with an organic halide in the presence of a palladium catalyst. mdpi.com
The properties of these hybrid structures are highly dependent on the nature of the integrated moiety and its connection points to the carbazole-biphenyl scaffold.
| Integrated Moiety | Example Compound Structure | Synthetic Method | Intended Application/Property |
|---|---|---|---|
| Thiophene | 2,5-Bis(9H-carbazol-9-yl)thiophene | Palladium-catalyzed coupling of 2,5-dibromothiophene (B18171) and 9H-carbazole. researchgate.net | Blue-emitting hole-transporting materials. researchgate.net |
| Pyrene | 2,7-bis(carbazol-9-yl)pyrene | Functionalization of 2,7-disubstituted pyrene with carbazole units. arizona.edu | Deep-blue emitters for OLEDs. arizona.edu |
| Bithiazole | 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | Stille coupling. mdpi.com | Donor-Acceptor molecules for optoelectronics, expanding π-conjugation. mdpi.com |
Advanced Spectroscopic and Structural Characterization of 2,2 Bis 4 Carbazol 9 Yl Phenyl Biphenyl Materials
Investigation of Electronic Transitions via Absorption and Emission Spectroscopy
The electronic behavior of BCBP is dictated by the allowable energy transitions within its molecular orbitals. These transitions are probed using absorption and emission spectroscopy, which provide insights into the material's interaction with light.
The absorption of photons by BCBP promotes electrons from the ground state to higher energy excited states. The specific wavelengths at which this occurs are characteristic of the molecule's structure and its interaction with the surrounding environment.
In the solution phase , specifically in dichloromethane (B109758) (DCM), BCBP exhibits a distinct absorption maximum (λmax) at 325 nm. noctiluca.euossila.comchemdad.comfilgen.jp This absorption is associated with π-π* electronic transitions within the conjugated system of the molecule.
Following excitation, the molecule can relax to the ground state by emitting a photon, a process known as photoluminescence (PL) or fluorescence. The emission spectrum provides information on the energy of the lowest excited singlet state.
In DCM solution, BCBP displays a photoluminescence emission maximum (λem) at 373 nm, which falls within the ultraviolet-A (UVA) region of the electromagnetic spectrum. noctiluca.euossila.comfilgen.jp
Amplified Spontaneous Emission (ASE) is a phenomenon where emitted photons stimulate the emission of further photons, leading to a significant narrowing of the emission spectrum and a sharp increase in intensity above a certain excitation power threshold. While specific studies on the ASE characteristics of BCBP have not been reported, research on the structurally similar isomer 4,4′-bis(9-carbazolyl)-2,2′-biphenyl (CBP) has demonstrated ultraviolet ASE at 394 nm from a thin film with a low pumping power threshold of 1.3 ± 0.2 μJ/cm². researchgate.net Such studies on related compounds suggest that carbazole-biphenyl derivatives are a promising class of materials for UV ASE applications. researchgate.net
The photoluminescence quantum yield (PLQY) is a critical measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.
Specific experimental data for the quantum yield of BCBP in either solution or thin-film states is not available in the reviewed scientific literature. For context, thin films of the related host material 4,4′-bis(9-carbazolyl)-2,2′-biphenyl (CBP) have been reported to show a high fluorescence quantum yield of 0.61. researchgate.net High quantum yields are a desirable characteristic for materials used in light-emitting applications.
Interactive Table 2: Electronic and Photophysical Properties of BCBP in DCM Solution
| Property | Value | Reference |
|---|---|---|
| Absorption (λmax) | 325 nm | noctiluca.euossila.comchemdad.com |
| Emission (λem) | 373 nm | noctiluca.euossila.com |
| HOMO Level | -6.1 eV | noctiluca.euossila.com |
| LUMO Level | -2.6 eV | noctiluca.euossila.com |
| Energy Gap (Eg) | 3.5 eV | ossila.com |
| Triplet Energy (ET) | 2.8 eV | ossila.com |
Microscopic and Macroscopic Structural Analysis of Molecular Organization
The arrangement of BCBP molecules in the solid state, whether ordered (crystalline) or disordered (amorphous), profoundly influences its material properties and, consequently, its performance in electronic devices.
While BCBP is described as a white powder or crystal in its bulk synthesized form, its utility in OLEDs stems from its ability to form stable and uniform amorphous thin films through vacuum deposition or solution processing. noctiluca.euossila.com The propensity to form a stable amorphous phase, or glass, is a key characteristic of many materials used in OLEDs.
A critical indicator of amorphous phase stability is the glass transition temperature (Tg), the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state. BCBP is noted for its high thermal stability, with a reported Tg of 173 °C. ossila.comzrswnz.com Another source reports a Tg of 120 °C and a melting point of 277 °C. noctiluca.euchemdad.com This high Tg is a significant advantage over the well-known isomer 4,4′-(bis(9-carbazolyl))biphenyl (CBP), which has a much lower Tg of 69 °C. ossila.comzrswnz.com The higher Tg of BCBP indicates superior morphological stability, preventing the film from crystallizing or deforming under the heat generated during device operation, which is crucial for ensuring long-term durability. noctiluca.euossila.com
Interactive Table 3: Thermal Properties of BCBP
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temp. (Tg) | 173 °C | ossila.comzrswnz.com |
| Glass Transition Temp. (Tg) | 120 °C | noctiluca.eu |
| Melting Point | 277 °C | noctiluca.euchemdad.com |
| Decomposition Temp. (Td) | 472 °C | noctiluca.eu |
The specific molecular structure of BCBP directly correlates with its electronic properties and function. The bridged biphenyl (B1667301) core is believed to enhance the π-conjugation across the molecule. noctiluca.euossila.comchemdad.com This structural feature leads to a relatively high Highest Occupied Molecular Orbital (HOMO) energy level of -6.1 eV. noctiluca.euossila.com A higher HOMO level can facilitate more efficient injection of holes from the anode into the organic layer, a property that can contribute to lower turn-on voltages in OLED devices. ossila.comchemdad.com
Furthermore, the presence of carbazolyl groups is a common design strategy for host materials due to their ability to provide high triplet energy levels (for BCBP, ET = 2.8 eV) and good hole mobility. ossila.com The high triplet energy is essential for efficiently hosting blue, green, and red phosphorescent emitters without quenching their emission. The combination of good hole mobility and the ability to form morphologically stable amorphous films makes BCBP an effective material for hole-transporting layers (HTL) and host layers in high-efficiency OLEDs. noctiluca.euossila.com The material's structural integrity at high temperatures ensures that these favorable electronic properties are maintained throughout the operational lifetime of the device. noctiluca.eu
Theoretical and Computational Investigations of 2,2 Bis 4 Carbazol 9 Yl Phenyl Biphenyl
Quantum Chemical Calculations for Electronic Structure and Excited States:
No specific Density Functional Theory (DFT) calculations for ground state geometric and electronic properties of BCBP were found.
There is no available data from Time-Dependent Density Functional Theory (TD-DFT) studies detailing the excited state energies, singlet and triplet states, or oscillator strengths for BCBP.
Information regarding advanced many-body perturbation theory (GW-BSE) for accurate excitation energy prediction of BCBP is absent from the reviewed sources.
Molecular Dynamics and Multiscale Modeling Approaches:
No studies detailing the simulation of condensed-phase molecular environments or packing for BCBP were identified.
There is a lack of research analyzing the effects of static and dynamic disorder on the spectroscopic signatures of BCBP.
It is important to distinguish 2,2'-Bis(4-(carbazol-9-yl)phenyl)-biphenyl (BCBP) from its more extensively studied isomer, 4,4'-Bis(carbazol-9-yl)biphenyl (CBP). While a substantial body of computational research exists for CBP, these findings are not applicable to BCBP due to the different substitution patterns on the biphenyl (B1667301) core, which significantly alters the molecule's geometric and electronic properties.
General information confirms that BCBP is utilized as a host material in Organic Light-Emitting Diodes (OLEDs) and is noted for its high thermal stability compared to CBP. However, the specific, in-depth computational and theoretical investigations necessary to construct the requested article are not present in the publicly available scientific literature.
Theoretical and Computational Insights into this compound Remain Elusive
The rational design of materials for applications such as organic light-emitting diodes (OLEDs) heavily relies on theoretical modeling to predict and optimize their electronic properties. For host materials in electroluminescent devices, key parameters like the triplet energy level are crucial for efficient device performance. Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for predicting these properties and guiding the synthesis of new, improved derivatives.
While extensive theoretical and computational research exists for the structurally related isomer, 4,4'-bis(N-carbazolyl)-2,2'-biphenyl (CBP), and other carbazole (B46965) derivatives, this body of work does not provide the specific data required for a detailed analysis of this compound. The substitution pattern on the biphenyl core significantly influences the molecule's steric and electronic properties, meaning that data from isomers like CBP cannot be directly extrapolated.
Consequently, the development of specific theoretical guidelines for the optimization of this compound as a host material in electroluminescent devices is currently hindered by the lack of foundational computational data. Further theoretical studies are necessary to elucidate the structure-property relationships in this specific compound and to guide the rational design of its derivatives for enhanced performance in electronic applications.
Charge Carrier Dynamics and Exciton Behavior in 2,2 Bis 4 Carbazol 9 Yl Phenyl Biphenyl Systems
Mechanisms of Hole Injection and Transport within Thin Films
Carbazole-based materials are well-regarded for their excellent hole-transporting capabilities, a trait attributed to the electron-rich nature of the carbazole (B46965) moiety. In thin films, hole injection from an adjacent hole-injection layer (or anode) into the 2,2'-Bis(4-(carbazol-9-yl)phenyl)-biphenyl layer and subsequent transport occur through a hopping mechanism. This process involves the movement of positive charge carriers (holes) between neighboring carbazole units.
The efficiency of hole transport is quantified by hole mobility (µh). While specific data for this compound is not extensively documented in isolation, studies on analogous systems with highly twisted biphenyl (B1667301) cores provide significant insights. For instance, hybrid bipolar hosts incorporating a twisted 2,2'-biphenyl linkage to connect a hole-transporting 9-phenylcarbazole (B72232) and an electron-transporting N-phenylbenzimidazole have demonstrated hole mobilities in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The high degree of torsion in the 2,2'-biphenyl structure effectively localizes the highest occupied molecular orbital (HOMO) on the carbazole moieties, which facilitates intermolecular hopping. However, the random orientation of molecules in amorphous thin films can lead to energetic and positional disorder, which are limiting factors for charge mobility. The introduction of bulky substituents or a twisted core generally enhances the morphological stability of thin films, preventing crystallization and ensuring stable device performance. mdpi.com
Triplet Exciton (B1674681) Management and Energy Transfer Processes
Effective management of triplet excitons is paramount for the performance of PhOLEDs, where electrically generated singlet (25%) and triplet (75%) excitons are harvested. The host material must possess a triplet energy higher than that of the phosphorescent dopant to ensure efficient and irreversible energy transfer to the emitter.
A key strategy for increasing the triplet energy (ET) of carbazole-biphenyl materials is to disrupt the π-conjugation of the molecular backbone. The 2,2'-linkage in the subject compound induces significant steric hindrance, forcing the two phenyl rings of the central biphenyl into a highly twisted conformation. This disruption effectively breaks the conjugation between the two halves of the molecule, localizing the excited triplet state on the individual N-phenylcarbazole-like moieties.
This localization results in a significantly higher triplet energy compared to the more planar 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), which has a triplet energy of approximately 2.6 eV. acs.org By introducing methyl groups at the 2,2'-positions of CBP to force a similar twist (a compound known as CDBP), the triplet energy can be raised to about 3.0 eV. ep2-bayreuth.denih.gov Similarly, derivatives of 4,4'-bis(N-carbazolyl)-2,2'-biphenyl with substituents on the biphenyl core that introduce strong torsion exhibit high triplet-state energies of around 2.95 eV. nih.gov This high triplet energy makes such twisted compounds suitable hosts for high-energy blue phosphorescent emitters, which typically require host materials with ET > 2.8 eV to prevent back energy transfer from the emitter to the host. acs.org
| Compound | Linkage/Substitution | Triplet Energy (ET) | Reference |
|---|---|---|---|
| pCBP (4,4'-linked) | para-linkage | ~2.65 eV | nih.govroyalsocietypublishing.org |
| mCBP (3,3'-linked) | meta-linkage | ~2.8 eV | nih.govroyalsocietypublishing.org |
| CDBP (4,4'-linked, 2,2'-dimethyl) | Sterically twisted | ~3.0 eV | ep2-bayreuth.denih.gov |
| Substituted 4,4'-bis(N-carbazolyl)-2,2'-biphenyl | Sterically twisted | ~2.95 eV | nih.gov |
The lifetime of triplet excitons in the host material is a critical parameter that influences device efficiency and stability. A long exciton lifetime can increase the probability of diffusion to the emitter, enhancing energy transfer. However, it can also increase the susceptibility to quenching processes. Key deactivation pathways for triplet excitons include energy transfer to an emitter, triplet-triplet annihilation (TTA), and non-radiative decay.
In twisted biphenyl-carbazole systems, the nature of the excited state can influence its lifetime. For certain derivatives of 4,4'-bis(N-carbazolyl)-2,2'-biphenyl with polar substituents, the lifetime of the intermolecular triplet excited state (excimer) can extend into the millisecond range at room temperature in neat films. nih.gov This is attributed to an increased charge-transfer character of the excited state. nih.gov Such long lifetimes can be detrimental in devices operating at high brightness, where high exciton densities lead to increased TTA, a major cause of efficiency roll-off. Therefore, a balance must be struck: the exciton lifetime should be long enough to ensure efficient transfer to the dopant but short enough to minimize bimolecular quenching processes.
An excimer is an excited-state dimer formed between two identical molecules, one in an excited state and one in the ground state. Excimer formation is common in planar aromatic molecules like carbazole and typically results in a broad, red-shifted, and structureless emission at a lower energy than the monomer emission. royalsocietypublishing.org This can be a significant energy loss pathway in OLEDs, trapping excitons at low-energy sites and preventing their transfer to the desired high-energy emitter.
Counterintuitively, while steric twisting in the 2,2'-biphenyl core is used to raise the monomer triplet energy, it can also increase the propensity for excimer formation. acs.org In planar molecules like pCBP, the triplet excited state is delocalized over the central biphenyl moiety, which prevents the peripheral carbazole units from interacting to form an excimer. nih.govroyalsocietypublishing.org In contrast, for highly twisted molecules like 4,4'-bis(9-carbazolyl)-2,2'-dimethylbiphenyl (B52187) (CDBP), the excitation is localized on the outer N-phenylcarbazole moieties. acs.orgep2-bayreuth.de This localization allows for sandwich-type interactions between carbazole units on adjacent molecules, leading to the formation of triplet excimers. nih.gov These triplet excimers are observed as a broad emission centered around 2.5-2.6 eV, significantly lower than the monomer triplet energy of ~3.0 eV. nih.gov This phenomenon represents a potential deactivation pathway that can limit the efficiency of blue PhOLEDs by quenching high-energy monomer triplets.
Exciplex Formation and Interfacial Charge Transfer Phenomena
An exciplex is an excited-state complex formed between an electron-donating molecule and an electron-accepting molecule. In OLEDs, exciplex formation is often observed at the interface between a hole-transporting layer (donor) and an electron-transporting layer (acceptor). This compound, with its carbazole units, is a strong electron donor and can participate in exciplex formation when paired with a suitable acceptor material.
The formation of an exciplex leads to a new emission band that is red-shifted compared to the fluorescence of either the donor or the acceptor. This occurs due to the creation of a new, lower-energy charge-transfer excited state at the donor-acceptor interface. While sometimes utilized as the primary emission source in certain OLEDs, unintended exciplex formation at the host-emitter or host-transport layer interface can be an energy loss mechanism, preventing efficient transfer to the desired emitter. However, systems can be designed to harness this phenomenon. For instance, carbazole-based donors have been blended with triazine-based acceptors to form emissive exciplexes. rsc.org The energy of the exciplex can be tuned by modifying the donor and acceptor strengths, providing a pathway for color-tunable emission. rsc.org
Bipolar Charge Transport Properties and Balancing Mechanisms
For maximum efficiency in OLEDs, the recombination of holes and electrons should occur within the emissive layer. This requires balanced charge transport, meaning that the flux of holes from the anode side should be matched by the flux of electrons from the cathode side. Carbazole-based materials are typically unipolar, exhibiting excellent hole transport but poor electron transport.
The highly twisted structure of this compound primarily functions as a hole-transporting material. To achieve balanced charge transport in a device, several strategies can be employed. One approach is to blend the hole-transporting host with an electron-transporting material. Another is to develop single-molecule bipolar hosts. Research on highly twisted biphenyl-linked systems has shown that connecting a hole-transporting carbazole unit (donor) with an electron-transporting moiety like N-phenylbenzimidazole (acceptor) via a 2,2'-biphenyl linkage can create a bipolar host material. rsc.org The twisted linkage effectively isolates the electronic properties of the donor and acceptor units, allowing for both hole and electron transport pathways within the same molecule, with reported mobilities for both carriers in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org While this compound itself is a symmetric donor-type molecule, its use in devices necessitates careful selection of adjacent electron-transporting layers or co-hosts to ensure the charge recombination zone is confined within the emissive layer, thereby maximizing device efficiency and lifetime.
Application and Performance Optimization of 2,2 Bis 4 Carbazol 9 Yl Phenyl Biphenyl in Organic Light Emitting Diodes
Role as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
In the architecture of Phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in the emissive layer (EML). It serves as a matrix for the phosphorescent dopant (emitter), facilitating charge transport and enabling efficient energy transfer to the emitter. Carbazole-based molecules are frequently utilized as host materials due to their characteristically high triplet energy levels and effective hole-transporting capabilities. acs.orgacs.org The primary functions of a host material are to disperse the emitter to prevent concentration quenching, confine the molecular excitons to achieve high internal quantum efficiency, and maintain a balance of charge carriers within the emission layer. researchgate.net
BCBP is distinguished by its high triplet energy (ET) of 2.8 eV, a wide energy gap of 3.5 eV, and deep HOMO (6.1 eV) and LUMO (2.6 eV) energy levels. filgen.jp These properties are fundamental to its function as a versatile host material. A high triplet energy is paramount in PhOLEDs to ensure that energy is efficiently transferred from the host to the phosphorescent guest and to prevent reverse energy transfer from the guest back to the host. acs.org
Table 1: Key Properties of 2,2'-Bis(4-(carbazol-9-yl)phenyl)-biphenyl (BCBP)
| Property | Value | Significance in PhOLEDs | Reference |
| Chemical Formula | C48H32N2 | Defines the molecular structure and weight. | filgen.jp |
| Molecular Weight | 636.78 g/mol | Relevant for deposition process control. | filgen.jp |
| Triplet Energy (ET) | 2.8 eV | Ensures efficient energy transfer to blue, green, and red phosphorescent emitters. | filgen.jp |
| HOMO Level | 6.1 eV | Influences hole injection from the hole transport layer. | filgen.jp |
| LUMO Level | 2.6 eV | Influences electron injection from the electron transport layer. | filgen.jp |
| Energy Gap (Eg) | 3.5 eV | Indicates a wide bandgap, suitable for hosting visible-light emitters. | filgen.jp |
Specific Design for High-Efficiency Blue Phosphorescent Devices
The development of stable and efficient blue PhOLEDs remains a significant challenge, primarily due to the high triplet energy required of the host material to effectively confine excitons on the blue emitter. BCBP's molecular architecture is specifically suited for this purpose. The substitution at the 2- and 2'-positions of the central biphenyl (B1667301) unit forces a significant twist in the molecular backbone. rsc.org This twisting disrupts the π-conjugation across the biphenyl core, a structural feature known to effectively raise the triplet energy of the molecule. rsc.org
This design principle is what elevates BCBP's triplet energy to 2.8 eV, making it a suitable host for blue phosphorescent emitters, which typically possess triplet energies in the range of 2.6–2.7 eV. filgen.jp By possessing a triplet energy level sufficiently higher than that of the blue dopant, BCBP ensures efficient and unidirectional energy transfer, a critical prerequisite for achieving high external quantum efficiency in blue PhOLEDs. researchgate.net
Broad Utility Across Green and Red Phosphorescent Emitters
While the high triplet energy of BCBP is crucial for blue emitters, it also makes it an excellent and versatile host for green and red phosphorescent dopants. filgen.jp Green emitters, such as the commonly used Ir(ppy)3, have triplet energies around 2.4 eV, while red emitters have even lower triplet energies (typically <2.1 eV). BCBP's triplet energy of 2.8 eV provides a substantial energy barrier that effectively confines the excitons on both green and red dopants, leading to highly efficient emission. This wide energy window allows for efficient host-to-guest energy transfer and minimizes efficiency losses due to energy back-transfer, enabling the fabrication of high-performance green and red PhOLEDs.
Functionality in Thermally Activated Delayed Fluorescence (TADF) Devices
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for harvesting of both singlet and triplet excitons in purely organic molecules, leading to internal quantum efficiencies of up to 100%. nih.gov In TADF OLEDs, the host material plays a similarly critical role as in PhOLEDs. A key requirement for a TADF host is a high triplet energy level, which must be higher than that of the TADF emitter to facilitate an efficient reverse intersystem crossing (RISC) process on the dopant. rsc.orgelsevierpure.com
With its triplet energy of 2.8 eV, BCBP is a strong candidate for a host material in TADF devices. filgen.jp This high triplet energy ensures that triplet excitons generated on the host are efficiently transferred to the TADF dopant and are well-confined on the dopant molecules. This confinement is essential for the triplets to be converted into emissive singlets via the RISC mechanism, thereby maximizing the device's light-emission efficiency. The use of a high-ET host like BCBP is particularly important for blue TADF emitters, which inherently have high triplet energy levels themselves.
Optimization of Device Architectures and Layer Configurations
A typical multilayer device architecture incorporating BCBP would consist of several layers, each with a specific function. The selection of materials for the hole transport layer (HTL) and electron transport layer (ETL) must be guided by their energy levels relative to BCBP to ensure low charge-injection barriers. Given BCBP's HOMO of 6.1 eV and LUMO of 2.6 eV, suitable materials can be chosen to facilitate efficient charge flow. filgen.jp
Table 2: Prototypical Device Architecture for a BCBP-based PhOLED/TADF-OLED
| Layer | Function | Example Materials |
| Cathode | Electron Injection | LiF / Al |
| Electron Transport Layer (ETL) | Electron Transport & Hole Blocking | TmPyPB, TPBi, Bphen |
| Emissive Layer (EML) | Light Generation | BCBP (Host) + Phosphorescent or TADF Dopant |
| Hole Transport Layer (HTL) | Hole Transport & Electron Blocking | TAPC, NPB, TCTA |
| Hole Injection Layer (HIL) | Facilitates Hole Injection from Anode | HAT-CN, MoOx |
| Anode | Hole Injection | Indium Tin Oxide (ITO) |
Strategies for Enhancing Electroluminescent Performance Metrics
To maximize the performance of OLEDs utilizing BCBP, several optimization strategies can be employed. These strategies focus on improving charge balance, exciton (B1674681) confinement, and light extraction to enhance key metrics like external quantum efficiency (EQE), power efficiency, and operational lifetime.
A primary strategy is the optimization of the dopant concentration within the BCBP host layer. The concentration must be high enough to ensure efficient energy transfer from host to guest but low enough to avoid self-quenching of the emitters. Furthermore, balancing the flux of holes and electrons reaching the emissive layer is critical. This is achieved by carefully selecting the HTL and ETL materials and optimizing the thickness of each layer to prevent an excess of one charge carrier type, which can lead to recombination outside the desired zone and reduced efficiency.
External Quantum Efficiency (EQE) Maximization
The external quantum efficiency (EQE) is a paramount metric that represents the ratio of photons emitted from the device to the number of electrons injected. Maximizing EQE involves optimizing both the internal quantum efficiency (IQE) and the light out-coupling efficiency.
The high triplet energy of BCBP (2.8 eV) is a foundational property that enables the IQE in PhOLEDs and TADF OLEDs to approach the theoretical limit of 100%. filgen.jp By preventing energy loss pathways, it ensures that nearly every exciton generated on the host is transferred to an emitter and has the potential to generate a photon. Further enhancements in EQE for a BCBP-based device would focus on device-level optimizations.
Table 3: Strategies for EQE Maximization in BCBP-based OLEDs
| Strategy | Mechanism | Goal |
| Energy Level Alignment | Select HTL/ETL materials with HOMO/LUMO levels that minimize the energy barrier for charge injection into the BCBP host. | Reduce driving voltage and improve charge balance. |
| Balanced Charge Transport | Adjust the thickness and charge carrier mobility of transport layers to ensure equal hole and electron populations in the EML. | Maximize the exciton formation rate within the EML. |
| Exciton Confinement | Use HTL and ETL materials that also function as electron- and hole-blocking layers, respectively, due to large energy barriers for the opposite carrier. | Prevent excitons from quenching at the EML/transport layer interfaces. |
| Optimized Doping | Fine-tune the concentration of the phosphorescent or TADF emitter doped into the BCBP host. | Maximize host-to-guest energy transfer while minimizing concentration quenching. |
| Enhanced Light Out-coupling | Employ external and internal light extraction technologies (e.g., substrate texturing, microlens arrays) to reduce optical losses. | Increase the fraction of generated photons that escape the device. |
By systematically applying these optimization strategies, the inherent advantages of this compound as a host material can be fully leveraged to achieve highly efficient and stable organic light-emitting diodes.
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name |
| BCBP | This compound |
| Al | Aluminum |
| Bphen | 4,7-Diphenyl-1,10-phenanthroline |
| HAT-CN | 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile |
| HOMO | Highest Occupied Molecular Orbital |
| Ir(ppy)3 | fac-Tris(2-phenylpyridine)iridium(III) |
| ITO | Indium Tin Oxide |
| LiF | Lithium Fluoride |
| LUMO | Lowest Unoccupied Molecular Orbital |
| MoOx | Molybdenum Oxide |
| NPB | N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine |
| TAPC | 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |
| TmPyPB | 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene |
| TPBi | 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) |
Current and Power Efficiency Improvements
The efficiency of an OLED is a critical measure of its performance, typically quantified by its current efficiency (measured in candela per ampere, cd/A) and power efficiency (measured in lumens per watt, lm/W). The molecular structure of host materials like this compound plays a significant role in determining these efficiencies. Bipolar host materials, which possess both hole-transporting and electron-transporting capabilities, are crucial for achieving balanced charge injection and transport, leading to higher efficiency.
In the broader context of carbazole-based materials, research has shown that modifying their molecular structure can significantly enhance device performance. For instance, a study on carbazole (B46965)/benzimidazole-based bipolar molecules demonstrated that the strategic integration of electron-donating carbazole moieties with electron-accepting benzimidazole (B57391) moieties can lead to materials with high triplet energy levels, which is a key factor for achieving high external quantum efficiencies (EQE) in phosphorescent OLEDs (PHOLEDs). acs.org
While specific data for this compound is not extensively detailed in comparative studies, the principles derived from similar compounds are applicable. For example, in a study of solution-processed PHOLEDs using bipolar host materials, devices showed dramatically improved power efficiencies, in some cases 2 to 2.5 times higher at a given voltage, due to enhanced electron-transporting ability and better charge-balance. nih.gov Another research on carbazole-benzophenone derivatives used as hosts for green thermally activated delayed fluorescence (TADF) emitters reported a maximum external quantum efficiency of up to 23.2%, a current efficiency of 70.7 cd/A, and a power efficiency of 55.6 lm/W. ktu.edu
The following table illustrates the performance of various carbazole-based host materials in green TADF OLEDs, providing a benchmark for the expected performance of advanced carbazole derivatives.
| Host Material | Maximum External Quantum Efficiency (EQE) | Maximum Current Efficiency (CE) | Maximum Power Efficiency (PE) |
|---|---|---|---|
| BPBCzO | 23.2% | 70.7 cd/A | 55.6 lm/W |
| BCzBCzO | 15.3% | 49.2 cd/A | 46.2 lm/W |
Data sourced from a study on carbazole-benzophenone derivatives. ktu.edu
Reduction of Operating Voltage and Enhancement of Device Longevity
A low operating voltage is highly desirable for OLEDs as it contributes to higher power efficiency and can lead to longer device lifetimes. The energy levels of the materials used, particularly the HOMO and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the turn-on and operating voltages. The bridged biphenyl structure in this compound is believed to facilitate hole-injection by raising the HOMO energy level, which can contribute to a lower turn-on voltage. chemdad.com
Research into related bipolar host materials has demonstrated a significant reduction in operating voltage. For instance, by tuning the ratio of hole- and electron-transporting moieties in the host material, the operating voltage of solution-processed PHOLEDs was reduced by approximately 3 V compared to devices with less optimized host materials. nih.gov This reduction in voltage is attributed to the enhanced current density at the same applied voltage, indicating more efficient charge injection and transport. nih.gov
Device longevity, or operational lifetime, is another critical parameter for the practical application of OLEDs. The chemical and thermal stability of the materials used is a key factor in determining how long an OLED can operate before its brightness degrades significantly. Carbazole derivatives are known for their good thermal stability, which is a prerequisite for materials used in vacuum-deposited OLED fabrication. researchgate.net
The table below summarizes the impact of host material optimization on the operating voltage of solution-processed PHOLEDs.
| Host Material Feature | Impact on Operating Voltage | Reference Study Finding |
|---|---|---|
| Optimized ratio of hole- and electron-transporting moieties | Reduction of ~3 V | Enhanced current density at the same voltage. nih.gov |
| Bridged biphenyl structure | Potential for low turn-on voltage | Facilitates hole-injection. chemdad.com |
Emerging Research Frontiers and Future Prospects of 2,2 Bis 4 Carbazol 9 Yl Phenyl Biphenyl
Exploration of Novel Derivatives for Tailored Optoelectronic Functionalities
The quest for enhanced device performance has spurred the development of new derivatives of CBP with tailored optoelectronic properties. Researchers are strategically modifying the core structure to improve thermal stability and tune energy levels.
One approach involves creating derivatives with "locked" carbazole-biphenyl junctions. By introducing methyl groups, for example, the rotation between the carbazole (B46965) subunit and the biphenyl (B1667301) backbone can be restricted. researchgate.net This spatial arrangement, confirmed by X-ray analysis, can lead to increased triplet energies and enhanced glass transition temperatures (Tg), crucial for the stability of blue OLEDs. researchgate.net Further modifications, such as the introduction of electron-withdrawing CF3-groups or electron-donating CH3O-groups, have also resulted in derivatives with higher triplet energies and Tg values ranging from 129°C to 205°C. researchgate.net
Another strategy focuses on linking the biphenyl core of CBP with different heteroatoms such as C, P, N, O, and S. This creates carbazole end-capped heterofluorenes with more desirable localization and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as higher triplet energies compared to the parent CBP. acs.org A novel compound, created by modifying CBP with an arylmethylene bridge linkage, exhibited a high glass transition temperature of 173°C, indicating enhanced morphological stability. rsc.org
The following table provides a comparative look at the properties of CBP and one of its derivatives, showcasing the impact of these molecular modifications.
| Compound | Triplet Energy (ET) | Glass Transition Temperature (Tg) |
| CBP | ~2.56 eV | 62 °C |
| CPCB | 2.79 eV | 165 °C |
Data sourced from multiple studies for comparison. rsc.org
In-Depth Analysis of Degradation Mechanisms under Device Operating Conditions
Understanding the degradation pathways of CBP is critical for extending the operational lifetime of OLEDs. Research indicates that degradation can occur through several mechanisms, including exciton-induced degradation and electrochemical instability.
Under prolonged electrical bias, the homolytic cleavage of the carbon-nitrogen (C-N) bonds in CBP can occur, a phenomenon that plays a significant role in the degradation of the device's electroluminescence. acs.org Exciton-induced morphological aggregation of CBP has also been identified as a cause for the appearance of long-wavelength emission bands during device operation. acs.org This aggregation can be more pronounced in solution-processed films compared to vacuum-deposited ones. frontiersin.org
The formation of excitons within the organic layers can generate reactive species like free radicals, which then react with the organic materials to form non-emissive species, thereby reducing device efficiency. nih.gov The diffusion of excitons from the hole transport layer to the emissive layer can also contribute to device degradation. nih.gov Furthermore, environmental factors such as moisture and oxygen can react with the organic materials, negatively impacting both efficiency and lifetime. nih.gov
Integration into Advanced Hybrid Organic-Inorganic Device Architectures
The integration of CBP into hybrid organic-inorganic device architectures represents a promising strategy to leverage the unique advantages of both material classes. These hybrid systems aim to combine the efficient charge transport of inorganic materials with the excellent luminescent properties of organic compounds like CBP.
One area of exploration involves the use of CBP in conjunction with perovskite materials. While the primary focus of the provided information is on CBP itself, the broader context of organic electronics suggests the potential for using CBP as a hole transport layer in perovskite-based LEDs, capitalizing on its good hole-transporting properties to facilitate efficient charge injection and recombination.
Further research into hybrid devices could involve combining CBP with inorganic quantum dots or metal oxide nanoparticles. In such architectures, CBP could function as a host matrix for the inorganic emitters or as a charge-transporting layer, potentially leading to devices with improved color purity, efficiency, and stability.
Potential Applications Beyond OLEDs in Organic Electronics
The favorable electronic properties of CBP extend its potential utility beyond OLEDs into other areas of organic electronics.
Organic Field-Effect Transistors (OFETs): Due to its semiconducting nature, CBP can be employed as a charge transport material in OFETs. Its inherent hole transport capabilities make it a suitable candidate for the active layer in p-type transistors.
Organic Photovoltaics (OPVs): In the realm of solar energy, CBP can serve as a hole transport material or as part of the active layer in OPVs. Its wide bandgap allows for transparency to a significant portion of the solar spectrum, which is advantageous for efficient light harvesting.
Sensors: The carbazole moiety within the CBP structure is known for its fluorescent properties. nih.gov This opens up possibilities for its use in chemical sensors, where the presence of specific analytes could induce changes in its fluorescence, enabling detection. The high thermal stability and good hole-transporting properties of carbazole derivatives are beneficial for various optoelectronic applications. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2,2'-Bis(4-(carbazol-9-yl)phenyl)-biphenyl, and how can its purity be validated?
Methodological Answer: The synthesis typically employs Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, carbazole derivatives are coupled with brominated biphenyl precursors using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous toluene or THF under inert atmospheres . Post-synthesis purification involves column chromatography (silica gel, eluent: DCM/hexane) followed by vacuum sublimation. Purity validation requires HPLC (>97% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Mass spectrometry (MALDI-TOF) is critical for verifying molecular weight .
Q. What spectroscopic methods are critical for characterizing the electronic structure of this compound?
Methodological Answer:
- UV-Vis Absorption Spectroscopy : Identifies π-π* and charge-transfer transitions. Solvent polarity effects (e.g., toluene vs. DMF) must be controlled to distinguish aggregation-induced shifts .
- Photoluminescence (PL) Spectroscopy : Measures emission spectra and quantum yield (using integrating spheres). Compare solution-phase vs. thin-film PL to assess solid-state aggregation effects .
- Time-Dependent Density Functional Theory (TD-DFT) : Simulates absorption/emission profiles to correlate experimental data with theoretical HOMO-LUMO gaps .
Q. How does this compound function as a host material in OLED architectures?
Methodological Answer: As a host, it facilitates charge transport and exciton confinement via:
- HOMO/LUMO Alignment : The carbazole moieties provide high triplet energy (>2.8 eV) to prevent back-energy transfer from phosphorescent dopants .
- Bipolar Transport : The biphenyl backbone enables balanced hole/electron mobility (µₕ ≈ 10⁻⁴ cm²/Vs, µₑ ≈ 10⁻⁵ cm²/Vs) .
- Morphological Stability : Vacuum-deposited thin films (~50 nm thickness) exhibit low surface roughness (<1 nm RMS), critical for minimizing current leakage .
Advanced Research Questions
Q. What computational strategies are employed to model excited-state dynamics in this compound?
Methodological Answer:
- TD-LC-DFTB (Time-Dependent Long-Range Corrected Density Functional Tight Binding) : Simulates absorption spectra in gas/condensed phases, accounting for solvation effects via implicit solvent models (e.g., COSMO) .
- Molecular Dynamics (MD) Simulations : Predict amorphous-phase packing using force fields (e.g., OPLS-AA) to model thin-film morphology .
- Spin-Orbit Coupling (SOC) Calculations : Quantify intersystem crossing rates (kISC) for triplet exciton harvesting in TADF systems .
Q. How to address efficiency roll-off in OLEDs using this compound as a host?
Methodological Answer:
- Exciplex Host Blending : Combine with electron-deficient materials (e.g., B3PYMPM) to form interface exciplexes , reducing triplet-polaron annihilation. This suppresses roll-off at high currents (>100 mA/cm²) .
- Doping Optimization : Limit dopant concentrations to 5-10 wt% to minimize concentration quenching. Use PLQY mapping to identify optimal doping thresholds .
- Device Engineering : Insert hole-blocking layers (e.g., DPEPO) to confine excitons within the emissive layer (EML) .
Q. What methodologies resolve contradictions in phase-dependent photophysical data (solution vs. thin film)?
Methodological Answer:
- Aggregation-Induced Emission (AIE) Studies : Compare PL spectra in dilute solutions (monomer-dominated) vs. aggregated states (e.g., 90% THF/water mixtures) to isolate aggregation effects .
- Transient Absorption Spectroscopy : Resolves excited-state lifetimes (τ1, τ2) in films, identifying contributions from delayed fluorescence or triplet states .
- Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) : Correlates molecular packing (e.g., π-π stacking distances) with PL redshift in films .
Q. How to optimize doping concentrations for achieving high-efficiency TADF in host-guest systems?
Methodological Answer:
- Doping Gradient Testing : Fabricate devices with 1–20 wt% dopant (e.g., TPAAQ) and measure EQE vs. luminance. Peak EQE typically occurs at 5–8 wt% .
- Förster Resonance Energy Transfer (FRET) Analysis : Calculate critical transfer distances (R0) using spectral overlap integrals to ensure efficient host-to-guest energy transfer .
- Morphological Screening : Use atomic force microscopy (AFM) to detect phase separation at high doping levels (>15 wt%), which degrades device stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
